Preclinical Mechanistic Profiling Guide: 3-Methoxy-N-methyloxan-4-amine in Mammalian Cells
Preclinical Mechanistic Profiling Guide: 3-Methoxy-N-methyloxan-4-amine in Mammalian Cells
Executive Summary & Structural Rationale
3-methoxy-N-methyloxan-4-amine (CAS 1248398-20-0) is a highly functionalized tetrahydropyran (oxane) derivative. Characterized by a secondary amine and a methoxy substituent on an oxane ring, this low-molecular-weight compound presents a unique pharmacological profile. In mammalian cellular models, elucidating its mechanism of action (MoA) requires a bipartite framework:
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Intrinsic Organelle Modulation: As a standalone molecule, its physicochemical properties drive profound lysosomotropism, leading to the secondary inhibition of autophagic flux.
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Targeted Pharmacophore Activity: In Fragment-Based Drug Discovery (FBDD), the oxane-amine scaffold serves as a privileged hinge-binding anchor, modulating specific kinase targets (e.g., mutant EGFR).
This whitepaper details the causality behind these mechanisms and provides self-validating experimental protocols to profile this compound in vitro.
Intrinsic Cellular Mechanism: Lysosomotropism and Autophagic Flux Inhibition
The primary intrinsic mechanism of 3-methoxy-N-methyloxan-4-amine in mammalian cells is driven by its acid-base chemistry. The secondary amine possesses a predicted pKa of approximately 9.2. At the physiological pH of the extracellular space and cytosol (pH 7.2–7.4), a significant fraction of the molecule remains unprotonated and lipophilic, allowing it to passively diffuse across the phospholipid bilayers of the plasma and organelle membranes.
Ion Trapping and Lysosomal Membrane Permeabilization (LMP)
Upon entering the highly acidic lumen of the lysosome (pH 4.5–5.0), the amine undergoes rapid protonation. The resulting positively charged species is membrane-impermeable. This creates a unidirectional influx, leading to massive intraluminal accumulation—a process known as ion trapping or lysosomotropism1[1].
As the compound accumulates to concentrations up to 100-fold higher than the cytosol, it exerts a severe osmotic load. This influx of water causes lysosomal swelling and can ultimately trigger Lysosomal Membrane Permeabilization (LMP), releasing luminal cathepsins into the cytosol and initiating apoptosis 2[2].
Blockade of Autophagic Flux
The accumulation of basic amines neutralizes the lysosomal pH, which inactivates acid-dependent hydrolases. Consequently, the fusion of autophagosomes with lysosomes is blocked. Biochemically, this is characterized by the failure to degrade autophagic cargo, leading to a marked accumulation of the lipidated autophagosome marker LC3-II and the cargo receptor p62/SQSTM1 3[3].
Diagram 1: Lysosomotropic ion-trapping mechanism of basic amines in mammalian cells.
Targeted Mechanism: Kinase Domain Anchoring in FBDD
Beyond its intrinsic organelle accumulation, the 3-methoxy-N-methyloxan-4-amine scaffold is highly valued in medicinal chemistry. When conjugated to larger therapeutic molecules, the oxane-amine moiety acts as a critical hinge-binding or solvent-exposed anchor.
For instance, in the development of mutant-selective kinase inhibitors (e.g., targeting the EGFR T790M resistance mutation in non-small cell lung cancer), tetrahydropyran-4-amine derivatives provide essential steric and electrostatic fits within the ATP-binding pocket4[4]. The oxane oxygen acts as a hydrogen bond acceptor, while the secondary amine serves as a donor, stabilizing the kinase in its inactive conformation. Similar structural motifs have been successfully deployed in novel antimalarial Plasmepsin X inhibitors, where the basic amine interacts directly with the catalytic diad 5[5].
Quantitative Data Summaries
Table 1: Physicochemical Properties & Predictive Cellular Partitioning
| Property | Value | Mechanistic Implication |
| Molecular Weight | 145.20 g/mol | High passive membrane permeability. |
| pKa (Predicted) | ~9.2 | Ensures rapid protonation in acidic organelles. |
| LogP | ~0.5 | Optimal amphiphilic balance for lipid bilayer crossing. |
| Lysosomal Accumulation Ratio | >100-fold | Potent ion-trapping and LMP induction threshold. |
Table 2: Representative Target Affinity (FBDD Context)
Note: Data represents the pharmacological behavior of the oxane-amine scaffold when integrated into targeted drug conjugates.
| Target | Scaffold Context | IC50 (nM) | Binding Mode |
|---|---|---|---|
| EGFR (T790M) | Aminopyrimidine-oxane | <10 | ATP-competitive hinge binder. |
| Plasmepsin X | Cyclic guanidine-oxane | <50 | Catalytic diad interaction. |
| Autophagic Flux | Free Fragment | >50,000 | Off-target LC3-II accumulation. |
Experimental Protocols (Self-Validating Systems)
To rigorously validate the dual MoA of 3-methoxy-N-methyloxan-4-amine, the following self-validating workflows must be executed.
Protocol 1: Lysosomal Trapping & Autophagic Flux Quantification
Objective: Validate the intrinsic lysosomotropic mechanism and its downstream effect on autophagy.
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Cell Culture & Treatment: Seed HeLa or A549 cells at 1×105 cells/well in 6-well plates. Treat with the compound (10 µM - 100 µM) for 24 hours.
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Causality: Establishing a concentration gradient identifies the threshold required to overcome lysosomal buffering capacity and induce osmotic swelling.
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LysoTracker Staining: Incubate cells with 50 nM LysoTracker Red DND-99 for 30 minutes at 37°C.
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Causality: LysoTracker fluorescence relies on the lysosomal pH gradient. A dose-dependent decrease in fluorescence indicates pH neutralization and Lysosomal Membrane Permeabilization (LMP).
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Flow Cytometry: Harvest cells and analyze on a flow cytometer (Excitation: 577 nm, Emission: 590 nm). Gate for live cells to exclude necrotic autofluorescence.
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Western Blotting for LC3-II: Lyse a parallel set of treated cells in RIPA buffer containing protease inhibitors. Run lysates on a 4-20% SDS-PAGE gel and probe with anti-LC3B and anti-p62 antibodies.
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Causality: An isolated increase in LC3-II could indicate either autophagy induction or blockade. However, a concurrent elevation of the cargo receptor p62 confirms that the compound is blocking autophagosome degradation (flux inhibition).
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Protocol 2: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics
Objective: Validate the targeted MoA of the compound as a structural anchor in FBDD.
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Sensor Chip Preparation: Immobilize recombinant mutant kinase (e.g., EGFR T790M) onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS).
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Causality: Covalent attachment ensures a stable, reusable baseline necessary for measuring the transient, low-affinity interactions typical of small molecular fragments.
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Analyte Injection: Inject varying concentrations of the compound (or its synthesized drug conjugate) in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 30 µL/min.
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Kinetic Analysis: Measure the association rate ( kon ) and dissociation rate ( koff ). Calculate the equilibrium dissociation constant ( KD=koff/kon ).
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Causality: Rapid kon and koff kinetics (square wave sensorgrams) are characteristic of fragment-like binding, validating the oxane-amine's role as a readily reversible structural anchor.
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Diagram 2: Step-by-step experimental workflow for elucidating the dual mechanism of action.
References
- Source: National Center for Biotechnology Information (PMC)
- Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death Source: Biochemical Society Transactions | Portland Press URL
- Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents Source: Rockefeller University Press URL
- Aminopyrimidine compounds as inhibitors of T790M containing EGFR mutants (WO2014081718A1)
- Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

